Superior Cytotoxic Potency: Anticancer Agent 158 Ranks #1 Across HepG-2 and MDA-MB-231 Among 15 Synthesized Congeners
In a direct head-to-head MTT assay comparing all 15 synthesized azolylhydrazonothiazoles plus doxorubicin, Anticancer agent 158 (compound 7c) achieved the lowest IC50 against both HepG-2 (7.93 ± 0.84 μM) and MDA-MB-231 (9.28 ± 1.34 μM), ranking #1 in the entire compound library for both cell lines [1]. Against HCT-116, it ranked #2 with an IC50 of 13.28 ± 1.04 μM, behind only compound 7b (12.34 ± 1.92 μM) [1]. The potency rank order reported in the source paper for HepG-2 is: 7c > 7b > 9b > 11b > 9c > 7a (good) ≫ 7d > 11a > 7e (moderate) ≫ 9a > 9f > 5 > 9e > 9d > 3 (poor/inactive), and for MDA-MB-231: 7c > 7b > 7a > 9b > 11b > 9c > 7d (good) ≫ 5 > 7e (moderate) [1].
| Evidence Dimension | Cytotoxic potency (IC50) across three human carcinoma cell lines |
|---|---|
| Target Compound Data | 7c IC50: HepG-2 7.93 ± 0.84 μM; MDA-MB-231 9.28 ± 1.34 μM; HCT-116 13.28 ± 1.04 μM |
| Comparator Or Baseline | Closest congener 7b IC50: HepG-2 9.36 ± 0.92 μM; MDA-MB-231 12.97 ± 1.00 μM; HCT-116 12.34 ± 1.92 μM. Doxorubicin IC50: HepG-2 6.18 ± 0.29 μM; MDA-MB-231 8.37 ± 0.64 μM; HCT-116 7.18 ± 0.44 μM |
| Quantified Difference | 7c is 1.18× more potent than 7b on HepG-2; 1.40× more potent on MDA-MB-231. 7c is approximately equipotent to doxorubicin on HepG-2 (7.93 vs. 6.18 μM) and MDA-MB-231 (9.28 vs. 8.37 μM). 7c is 1.69× more potent than 9c on HepG-2 (7.93 vs. 13.39 μM) |
| Conditions | MTT assay; 72 h incubation; HepG-2 (liver carcinoma), MDA-MB-231 (breast carcinoma), HCT-116 (colon carcinoma) cell lines; IC50 calculated as mean of three independent experiments |
Why This Matters
Procurement of any other compound from this library would yield at least 15–18% lower potency in the two cell lines where 7c is the top performer, directly impacting assay sensitivity in replicate studies.
- [1] Al-Humaidi JY, Gomha SM, Riyadh SM, Ibrahim MS, Zaki MEA, Abolibda TZ, Jefri OA, Abouzied AS. Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. ACS Omega. 2023;8(37):34044-34058. doi:10.1021/acsomega.3c05038 View Source
